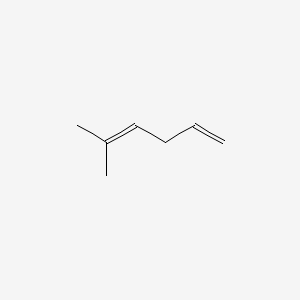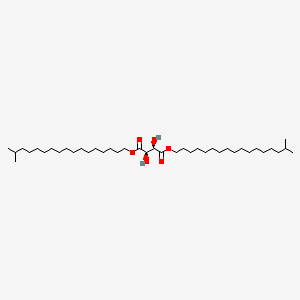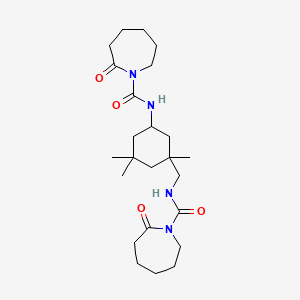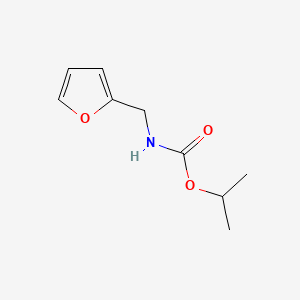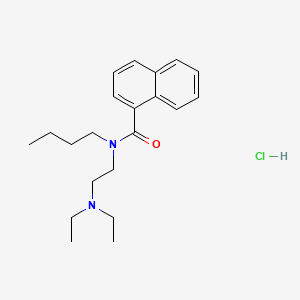
Bunaftine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bunaftine hydrochloride can be synthesized through a series of chemical reactions involving naphthalene derivatives. One common method involves the reaction of p-tert-butyl benzyl chloride with N-methyl-1-naphthyl methylamine under the catalysis of a phase transfer catalyst in water as the reaction solvent . This method is preferred due to its simplicity, high yield, and minimal environmental pollution .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions in controlled environments to ensure high purity and yield. The use of phase transfer catalysts and water as a solvent makes the process environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Bunaftine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce naphthalene derivatives with additional oxygen atoms, while reduction reactions may produce more hydrogenated forms of the compound.
Applications De Recherche Scientifique
Bunaftine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Bunaftine hydrochloride exerts its effects by prolonging the refractory period of the heart, which helps stabilize abnormal heart rhythms . It achieves this by blocking potassium channels in the heart, which slows down the repolarization process and prevents premature contractions . This mechanism is similar to other class III antiarrhythmic agents, but this compound is unique in its specific molecular structure and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to bunaftine hydrochloride include:
Amiodarone: Another class III antiarrhythmic agent used to treat various types of cardiac arrhythmias.
Quinidine: A class IA antiarrhythmic agent that increases action potential duration and prolongs the QT interval.
Flecainide: A class IC antiarrhythmic agent used to prevent and treat abnormally fast heart rates.
Uniqueness
This compound is unique in its specific molecular structure, which allows it to effectively block potassium channels and prolong the refractory period of the heart . This makes it particularly effective in treating certain types of arrhythmias that may not respond well to other antiarrhythmic agents .
Propriétés
Numéro CAS |
58779-43-4 |
|---|---|
Formule moléculaire |
C21H31ClN2O |
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H |
Clé InChI |
KUTAVPAGPDWFKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


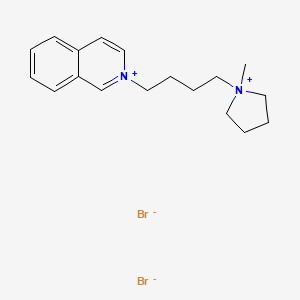
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



